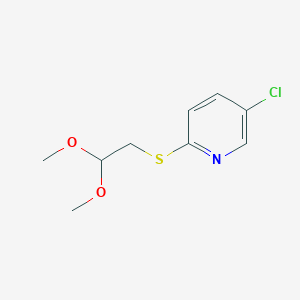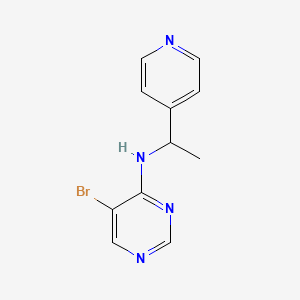![molecular formula C11H15N3O3 B7579376 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid, also known as MPAOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as drug design, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, it has been found to have anti-inflammatory and antioxidant effects. Furthermore, 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial and antifungal properties. Additionally, its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer therapy. However, one limitation of using 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid. One potential area of focus is the development of new drugs based on the structure of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid and its potential use in the treatment of various diseases. Finally, there is a need for research on improving the solubility of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid in water, which could increase its potential use in lab experiments.
Métodos De Síntesis
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with ethyl oxalyl chloride and subsequent reaction with 3-amino-4-methyl-5-nitrooxazole. The resulting product is then reduced to yield 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid.
Aplicaciones Científicas De Investigación
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of various infections. Additionally, 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been found to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
Propiedades
IUPAC Name |
3-methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-12-4-3-9(13-7)14-8-5-17-6-11(8,2)10(15)16/h3-4,8H,5-6H2,1-2H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOHMMRDWKZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2COCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)


![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)


![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)